molecular formula C20H20N2O2S B11343969 2-(2-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(2-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11343969
M. Wt: 352.5 g/mol
InChI Key: XUZSRHVZFMUELK-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound that features a unique combination of a phenoxy group, a thiazole ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Phenoxy Group: The phenoxy group is typically introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group and thiazole ring are known to interact with various enzymes and receptors, potentially leading to inhibition or activation of these targets. The acetamide moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group, thiazole ring, and acetamide moiety allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C20H20N2O2S/c1-15-7-5-6-10-18(15)24-13-19(23)21-12-11-17-14-25-20(22-17)16-8-3-2-4-9-16/h2-10,14H,11-13H2,1H3,(H,21,23)

InChI Key

XUZSRHVZFMUELK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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